molecular formula C9H15BO4 B11903332 (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid

Cat. No.: B11903332
M. Wt: 198.03 g/mol
InChI Key: KUDDGNMOBOAZAX-UHFFFAOYSA-N
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Description

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a cyclohexene ring, which is further substituted with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid typically involves the borylation of cyclohexene derivatives. One common method is the hydroboration of cyclohexene with borane, followed by oxidation to yield the boronic acid. The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the borylation and subsequent functionalization steps. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or iodine, often in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Halogenated cyclohexene derivatives.

Scientific Research Applications

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in various chemical transformations and biological applications, where the compound can act as a ligand or a reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-boronic acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.

    4-(Cyclohex-1-en-1-yl)phenylboronic acid:

    Pinacol boronic esters: More stable and commonly used in organic synthesis, but with different functional group compatibility.

Uniqueness

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in cross-coupling reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(4-ethoxycarbonylcyclohexen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h5,7,12-13H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDGNMOBOAZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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